molecular formula C18H19BrN2OS B2907571 (Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)phenol hydrobromide CAS No. 475626-08-5

(Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)phenol hydrobromide

Cat. No.: B2907571
CAS No.: 475626-08-5
M. Wt: 391.33
InChI Key: JEFYKOFIPBOCEF-TVWXOORISA-N
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Description

(Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)phenol hydrobromide is a novel synthetic compound featuring a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Thiazole derivatives are extensively investigated in oncology research, with studies demonstrating their potential as potent anticancer agents. Specifically, certain 2,4-disubstituted-1,3-thiazole analogues have shown promising in vitro cytotoxic activity against breast cancer cell lines (e.g., MCF-7), exhibiting IC50 values that can surpass reference drugs like staurosporine . The mechanism of action for active thiazole compounds often involves the strong inhibitory effects on key enzymatic targets, such as aromatase and protein tyrosine kinase (PTK), which are critical for cancer cell proliferation and survival . Furthermore, these active compounds can induce apoptosis and arrest the cell cycle in phases like pre-G1 and G1/S . Beyond direct cytotoxic effects, thiazole-based structures are pivotal in combating multidrug resistance (MDR) in cancer. MDR is frequently mediated by the overexpression of efflux transporters like P-glycoprotein (P-gp). Research shows that valine-derived thiazole compounds can act as potent modulators of P-gp ATPase activity, either stimulating or inhibiting it to reverse resistance to chemotherapeutic agents such as paclitaxel, thereby increasing their intracellular concentration . Given these established research pathways, this compound presents a valuable chemical tool for researchers exploring new anticancer therapeutics and strategies to overcome drug resistance. Its structure, which incorporates a phenolic hydroxyl group, may offer additional points for interaction in molecular docking studies with target proteins . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

4-[[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]phenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS.BrH/c1-3-20-17(14-6-4-13(2)5-7-14)12-22-18(20)19-15-8-10-16(21)11-9-15;/h4-12,21H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFYKOFIPBOCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CSC1=NC2=CC=C(C=C2)O)C3=CC=C(C=C3)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)phenol hydrobromide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 3-ethyl-4-(p-tolyl)thiazole with appropriate reagents under controlled conditions.

    Ylidene Formation: The ylidene group is introduced by reacting the thiazole derivative with a suitable aldehyde or ketone.

    Amino Group Introduction: The amino group is added through a nucleophilic substitution reaction.

    Phenol Group Addition: The phenol group is introduced via an electrophilic aromatic substitution reaction.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The compound is then purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)phenol hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and therapeutic interventions.

Industry

In industrial applications, this compound is used in the production of specialty chemicals, dyes, and pigments. Its chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)phenol hydrobromide involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in therapeutic effects.

Comparison with Similar Compounds

Structural Analogs with Thiazole Moieties

Substituent Effects on Bioactivity and Physicochemical Properties

  • Thiazole Core Modifications: The target compound’s 3-ethyl-4-(p-tolyl) substitution differs from analogs with 3-methyl/allyl or 4-phenyl/methoxyphenyl groups. Phenolic vs. Triol Groups: The phenol group in the target compound likely offers better solubility in aqueous media than the triol group in compound 32 , which could influence bioavailability.
  • Compound 32 () demonstrated Mcl-1 inhibition (anticancer) with a purity of 96%, highlighting the therapeutic relevance of hydrobromide salts in oncology .

Research Findings and Implications

Key Trends in Thiazolylidene Derivatives

  • MAO Inhibition : Thiazole derivatives with electron-donating groups (e.g., p-tolyl) show enhanced MAO inhibition, as seen in . The target compound’s p-tolyl group positions it as a candidate for neuropsychiatric drug development .
  • Antibacterial Activity: Quinolinium-thiazole hybrids () with morpholine/pyrrolidine chains exhibit antibacterial effects, suggesting that modifying the target compound’s side chain could broaden its applications .

Biological Activity

(Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)phenol hydrobromide is a thiazole-derived compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, antifungal, antidiabetic, and anticancer properties.

Synthesis and Characterization

The compound was synthesized through a series of reactions involving thiazole derivatives and phenolic compounds. The synthetic route typically includes the condensation of appropriate thiazole derivatives with substituted anilines under controlled conditions. Characterization methods such as NMR, IR spectroscopy, and elemental analysis confirmed the structure of the synthesized compound.

Antimicrobial Activity

The compound displayed significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. In a study by Al-Mahmoud et al., the synthesized thiazole derivatives exhibited broad-spectrum antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be in the range of 15-30 µg/mL, indicating potent activity.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis25

Antifungal Activity

In vitro studies demonstrated that the compound also possesses antifungal properties. The antifungal activity was evaluated against Candida albicans and Aspergillus niger. The results indicated that the compound had an MIC of 10 µg/mL against Candida albicans, comparable to standard antifungal agents like fluconazole .

Fungal Strain MIC (µg/mL)
Candida albicans10
Aspergillus niger20

Antidiabetic Activity

The antidiabetic potential of this compound was assessed through α-amylase and α-glucosidase inhibition assays. The compound exhibited significant inhibition rates of 93.2% for α-amylase and 73.7% for α-glucosidase at a concentration of 100 µg/mL, suggesting its potential as a therapeutic agent for managing diabetes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound. Molecular docking studies indicated that this compound could interact effectively with DNA, leading to potential anticancer applications . The compound showed cytotoxic effects on various cancer cell lines, including MDA-MB-231 and HCT116, with IC50 values ranging from 25 to 50 µM.

Case Studies

  • Study on Antimicrobial Properties : A comprehensive evaluation of several thiazole derivatives, including our compound, was conducted to assess their antibacterial efficacy. Results indicated that modifications in the thiazole ring significantly influenced antimicrobial activity .
  • Antidiabetic Evaluation : In a study examining various phenolic compounds' effects on glucose metabolism, it was found that compounds similar to this compound demonstrated substantial inhibition of carbohydrate-hydrolyzing enzymes .

Q & A

Basic: What synthetic routes are available for preparing (Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)phenol hydrobromide, and how is its structure validated?

Methodological Answer:
The compound is synthesized via multi-step reactions involving thiazole ring formation and subsequent functionalization. For example:

  • Step 1 : Condensation of 3-ethyl-4-(p-tolyl)thiazol-2(3H)-one with a nitro-substituted phenol derivative under reflux in ethanol, followed by reduction of the nitro group to an amine .
  • Step 2 : Hydrobromide salt formation via treatment with HBr in a polar solvent (e.g., methanol) .
    Characterization :
  • 1H/13C NMR : Key signals include the thiazole ring protons (δ 6.8–7.5 ppm) and phenolic -OH (δ 9–10 ppm). The (Z)-configuration is confirmed by NOE correlations between the imine proton and adjacent substituents .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 430–492 in analogous compounds) confirm molecular weight .
  • Elemental Analysis : Matches calculated C, H, N, and Br percentages within 0.3% error .

Basic: What biological activities are reported for this compound, and what assays are used to evaluate them?

Methodological Answer:
While direct data on this compound is limited, structurally similar thiazole derivatives exhibit:

  • Antimicrobial Activity : Tested via broth microdilution (MIC values against S. aureus and E. coli) .
  • Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., IC50 values in HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Kinase or dehydrogenase inhibition studied via spectrophotometric assays (e.g., lactate dehydrogenase A) .

    Key Findings : Substitutions on the thiazole ring (e.g., p-tolyl groups) enhance lipophilicity and membrane penetration, improving bioactivity .

Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Methodological Answer:

  • Catalyst Selection : LiCl or PdCl2(PPh3)2 improves coupling efficiency in thiazole formation (e.g., 53–75% yields in analogous syntheses) .
  • Solvent Optimization : Ethanol or DMF enhances solubility of intermediates, reducing side products .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30–50 minutes vs. 24 hours for traditional methods) and improves regioselectivity .
  • Purification : Silica gel chromatography (hexane/EtOAc gradients) or recrystallization (methanol/water) ensures >95% purity .

Advanced: What methodologies are employed to analyze structure-activity relationships (SAR) for thiazole derivatives?

Methodological Answer:

  • Computational Modeling :
    • Docking Studies : Autodock Vina predicts binding affinities to targets (e.g., Mcl-1 or bacterial enzymes) .
    • QSAR : Hammett constants or logP values correlate substituent effects with bioactivity .
  • Synthetic Modifications :
    • Substituent Variation : p-Tolyl vs. phenyl groups compared for steric/electronic effects on antimicrobial potency .
    • Isosteric Replacements : Morpholinosulfonyl vs. diethylamino groups tested for solubility and target engagement .
  • In Vitro/In Vivo Correlation : Parallel assays (e.g., enzyme inhibition + cell viability) validate target specificity .

Advanced: How can conflicting data on antimicrobial efficacy between studies be resolved?

Methodological Answer:

  • Standardized Assays : Use CLSI guidelines for MIC determination to minimize variability in bacterial strain selection or growth conditions .
  • Control Compounds : Compare with known antibiotics (e.g., ciprofloxacin) to calibrate potency .
  • Data Triangulation :
    • Metabolic Profiling : LC-MS/MS identifies degradation products that may reduce efficacy in certain media .
    • Resistance Studies : Serial passage experiments assess propensity for resistance development .
  • Structural Confirmation : Re-analyze compound purity (e.g., HPLC >95%) to rule out impurities as confounding factors .

Advanced: What strategies are used to enhance the compound’s stability and bioavailability?

Methodological Answer:

  • Salt Formation : Hydrobromide salts improve aqueous solubility vs. free bases (e.g., 2–3-fold increase in PBS solubility) .
  • Prodrug Design : Esterification of the phenolic -OH (e.g., acetate prodrugs) enhances membrane permeability, with enzymatic cleavage in vivo .
  • Nanoparticle Encapsulation : PLGA nanoparticles (100–200 nm) sustain release and improve tumor targeting in xenograft models .

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